![molecular formula C9H12N2O2 B3024328 2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)acetic acid CAS No. 196100-87-5](/img/structure/B3024328.png)
2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)acetic acid
Overview
Description
“2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)acetic acid” is a chemical compound with the CAS Number: 196100-87-5 . It has a molecular weight of 180.21 . The IUPAC name for this compound is 4,5,6,7-tetrahydro-1H-indazol-3-ylacetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12N2O2/c12-9(13)5-8-6-3-1-2-4-7(6)10-11-8/h1-5H2,(H,10,11)(H,12,13) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Anti-Inflammatory Agents
Indazole derivatives, including 2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)acetic acid, have been found to possess significant anti-inflammatory activity. For instance, 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole was found to have high anti-inflammatory activity along with minimum ulcerogenic potential .
Antimicrobial Agents
Indazole derivatives have shown moderate-to-high activity against various bacterial cultures, including Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli .
Antitumor Agents
The compound has been used as a reactant in the synthesis of psammopemmin A, a potential antitumor agent .
Insecticidal Agents
4,5,6,7-tetrahydro-2H-indazole hydrazide derivatives have been synthesized and found to have insecticidal activity, targeting the ecdysone receptor .
C-H Insertion Reactions
The compound has been used as a reactant in the synthesis of 1,3,4,5-tetrahydrobenzindole β-ketoesters and tricyclic tetrahydrobenzindoles via C-H insertion reactions .
Inhibitors of Guanylate Cyclase
Tricyclic indole and dihydroindole derivatives, synthesized using the compound as a reactant, have been found to inhibit guanylate cyclase .
Safety and Hazards
The safety information available indicates that this compound has a GHS07 pictogram, which represents a warning . The specific hazard statements and precautionary statements are not available in the search results. For detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) .
Mechanism of Action
Target of Action
The primary target of 2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)acetic acid is the H+/K±ATPases . These are enzymes that play a crucial role in the physiological processes of cells, particularly in maintaining the pH balance within cells .
Mode of Action
The compound inhibits the activity of H+/K±ATPases . This inhibition leads to a change in the intracellular environment, specifically causing an intracellular acidification .
Biochemical Pathways
The inhibition of H+/K±ATPases affects the proton pump mechanism, which is responsible for maintaining the pH balance within cells . This disruption can lead to a cascade of effects on various biochemical pathways, particularly those that are sensitive to changes in intracellular pH .
Pharmacokinetics
Like other similar compounds, its absorption, distribution, metabolism, and excretion (adme) properties would likely be influenced by factors such as its molecular weight, solubility, and stability .
Result of Action
The primary result of the action of 2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)acetic acid is the inhibition of T cell proliferation . This is due to the intracellular acidification caused by the inhibition of H+/K±ATPases, which disrupts the normal functioning of the cells .
Action Environment
The action, efficacy, and stability of 2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)acetic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability . Additionally, the presence of other compounds or substances in the environment could potentially interact with the compound and alter its effects .
properties
IUPAC Name |
2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c12-9(13)5-8-6-3-1-2-4-7(6)10-11-8/h1-5H2,(H,10,11)(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LISZLAMDPIISRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)acetic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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